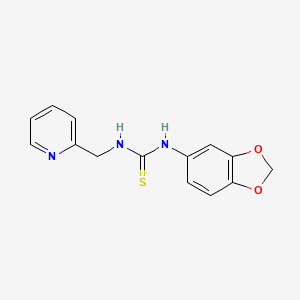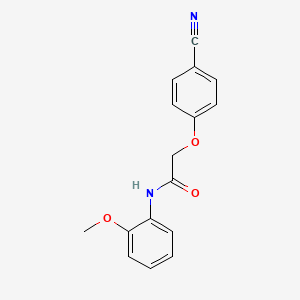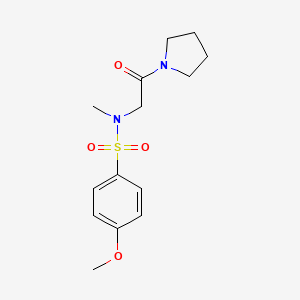
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione, also known as CCT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCT is a heterocyclic compound that contains a triazine ring and a thione group. In
Applications De Recherche Scientifique
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has been shown to have potential applications in various fields of research. In the field of medicinal chemistry, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has a low toxicity profile and does not have any significant adverse effects on normal cells. In addition, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells. 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is its high purity and yield, which makes it suitable for use in various lab experiments. However, one limitation of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the research and development of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione. One potential direction is to investigate the use of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione as a potential treatment for other diseases such as diabetes and cardiovascular diseases. Another direction is to explore the use of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione in combination with other drugs to enhance its efficacy and reduce potential side effects. Furthermore, the development of new synthesis methods for 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione may help to improve its purity and yield, which could lead to more widespread use in various fields of research.
Conclusion:
In conclusion, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is a novel compound that has shown promising potential in various fields of research. Its high purity and low toxicity profile make it suitable for use in various lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Méthodes De Synthèse
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with cyclohexylamine to form the imine intermediate. The imine intermediate is then reacted with thiourea to form the final product, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione. The synthesis method has been optimized to yield high purity and high yield of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione.
Propriétés
IUPAC Name |
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-13-7-6-10-16(14(13)2)20-12-19(11-18-17(20)21)15-8-4-3-5-9-15/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFJSOOONUTCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)




![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)

